molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5

4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol

Cat. No.: B14146856
CAS No.: 802-33-5
M. Wt: 347.6 g/mol
InChI Key: WPYQUWOMOGNOTA-UHFFFAOYSA-N
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Description

4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.

    Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    High-Pressure Reactors: To facilitate the condensation and amination reactions.

    Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Substitution: Introduction of various substituents on the phenolic ring.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

    Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.

    4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.

Uniqueness

4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.

Properties

CAS No.

802-33-5

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3

InChI Key

WPYQUWOMOGNOTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C

Origin of Product

United States

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